molecular formula C19H21NO3 B2834455 (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 496779-83-0

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2834455
CAS No.: 496779-83-0
M. Wt: 311.381
InChI Key: FHIXDLPMOYIBGT-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds often involves the reaction of methyl ketones with dimethyl formamide dimethyl acetal (DMF-DMA) to produce enaminones, which are key intermediates in the production of disperse dyes and other derivatives. These enaminones are then subjected to further chemical reactions to synthesize a variety of compounds, demonstrating the versatility of these building blocks in chemical synthesis. For example, disperse dyes have been synthesized from enaminones through coupling processes, showcasing the application in material science and dye chemistry (Morsy Elapasery et al., 2020).

Anticancer Activity

Enaminones derived from similar synthesis processes have been evaluated for their anticancer activity, highlighting the medicinal chemistry aspect of these compounds. Dihydropyrimidinone derivatives, prepared from enaminones, showed significant anti-cancer activity against specific cancer cell lines, illustrating the potential therapeutic applications of these compounds (M. A. Bhat et al., 2022).

Material Science Applications

In material science, enaminone derivatives have been utilized in the synthesis of new polyamides and polyimides, demonstrating high thermal stability and solubility in organic solvents. These materials are of interest for their potential applications in electronics and as high-performance polymers due to their excellent mechanical properties and thermal resistance (D. Liaw et al., 1998).

Ligand and Substrate Effects in Catalysis

Research into the rhodium-catalyzed hydrogenation of enamides, closely related to enaminones, provides insights into the mechanistic aspects of catalysis involving these compounds. Such studies are crucial for understanding the ligand and substrate effects on catalysis, potentially leading to more efficient and selective synthetic processes (Patrick J. Donoghue et al., 2007).

Bioactivity

Enaminones have also been explored for their bioactivity, with studies reporting the synthesis and chelation of enaminones with different metal nitrates to investigate their antibacterial and antifungal properties. This highlights the potential of enaminones and their derivatives in developing new antimicrobial agents (B. Jeragh & A. Elassar, 2015).

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(15-7-5-4-6-8-15)20-19(21)12-10-16-9-11-17(22-2)13-18(16)23-3/h4-14H,1-3H3,(H,20,21)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXDLPMOYIBGT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.